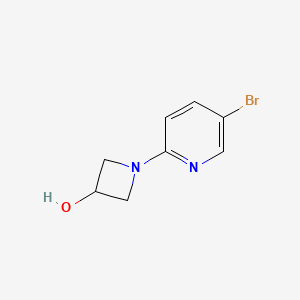

1-(5-Bromopyridin-2-yl)azetidin-3-ol

Übersicht

Beschreibung

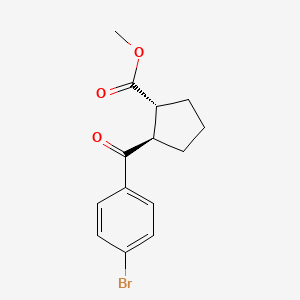

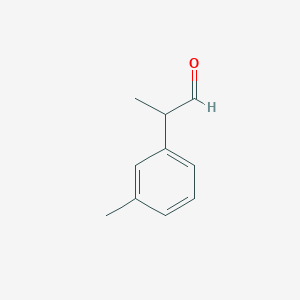

“1-(5-Bromopyridin-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 . This compound is used in research .

Molecular Structure Analysis

The InChI code for “1-(5-Bromopyridin-2-yl)azetidin-3-ol” is 1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromopyridin-2-yl)azetidin-3-ol” include a molecular weight of 229.07 . The compound is in powder form . Unfortunately, the boiling point and other physical properties are not specified in the available data.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties : A synthesized derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable antibacterial and antifungal activity (B. G. Rao, A. Prasad, P. Rao, 2013).

Reactivity and Novel Synthesis : The reactivity of certain derivatives has been evaluated, leading to novel synthesis methods for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (M. D’hooghe, Stijn Dekeukeleire, N. de Kimpe, 2008).

Structure-Activity Relationships in Antibacterial Agents : Certain azetidinylquinolones, containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety, have been synthesized to determine the effects of chirality on potency and efficacy as antibacterial agents (J. Frigola, D. Vañó, A. Torrens, A. Gómez-Gomar, E. Ortega, S. García‐Granda, 1995).

Synthesis of Azetidinone Derivatives : New azetidinone derivatives have been synthesized and displayed significant activity against bacteria and fungi (P. Mohite, V. Bhaskar, 2011).

Ligand for Nicotinic Receptors : 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized (F. Karimi, B. Långström, 2002).

Glycosidase Inhibitory Activity : Certain azetidine iminosugars synthesized from d-glucose exhibited significant inhibitory activity against amyloglucosidase (Pravin P. Lawande, V. A. Sontakke, Roopa J. Nair, Ayesha Khan, S. Sabharwal, V. Shinde, 2015).

Antimicrobial, Antimycobacterial, and Cytotoxic Activities : Synthesized azetidinone and thiazolidinone moieties linked to the indole nucleus showed excellent antimicrobial, antimycobacterial, and cytotoxic activities (A. R. Saundane, Prabhaker Walmik, 2013).

Antimicrobial Screening of New Azetidin-2-ones : A new series of azetidinones synthesized from 5-Ethyl Pyridine-2-ethanol showed effectiveness against various bacterial and fungal species (N. Patel, H. Patel, Faiyazalam M. Shaikh, D. Rajani, 2014).

Safety And Hazards

The safety information for “1-(5-Bromopyridin-2-yl)azetidin-3-ol” indicates that it has some hazards associated with it. The GHS pictogram indicates a warning signal . The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Eigenschaften

IUPAC Name |

1-(5-bromopyridin-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBCECQUXJWZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-yl)azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)